

Application Note: Analysis of Trietazine Residues by Gas Chromatography

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Compound of Interest

Compound Name:	Trietazine
Cat. No.:	B15600717

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Trietazine is a pre-emergence herbicide used for selective weed control in various crops. Monitoring its residues in environmental matrices such as soil and water is crucial to assess potential environmental contamination and ensure food safety. Gas chromatography (GC) coupled with selective detectors like a mass spectrometer (MS) or a nitrogen-phosphorus detector (NPD) offers a robust and sensitive method for the determination of **triетазин** residues. This application note provides a detailed protocol for the analysis of **triетазин** in soil and water samples, including sample preparation, GC-MS analysis, and method validation.

Principle

The analytical method involves the extraction of **triетазин** residues from the sample matrix, followed by a cleanup step to remove interfering co-extractives. The purified extract is then analyzed by gas chromatography. The compound is separated from other components on a capillary column and detected by a mass spectrometer or a nitrogen-phosphorus detector. Quantification is typically performed using an external or internal standard method.

Experimental Protocols

1. Sample Preparation: Extraction and Cleanup

a) Water Samples: Solid-Phase Extraction (SPE)

This protocol is adapted from methods for triazine herbicide analysis in environmental waters.

[1][2]

- Apparatus:

- Solid-Phase Extraction (SPE) manifold
- C18 or carbon-based SPE cartridges (e.g., 250 mg, 6 mL)[3][4]
- Vacuum pump
- Glass vials
- Nitrogen evaporator

- Reagents:

- Methanol (HPLC grade)
- Ethyl acetate (pesticide residue grade)
- Dichloromethane (pesticide residue grade)
 - Reagent water (HPLC grade)
 - Anhydrous sodium sulfate

- Procedure:

- Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of reagent water. Ensure the cartridge does not go dry.
- Sample Loading: Pass a 250 mL water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

- Cartridge Washing: After loading the entire sample, wash the cartridge with 10 mL of reagent water to remove polar impurities.
- Cartridge Drying: Dry the cartridge under vacuum for 10-15 minutes or by passing a stream of nitrogen to remove excess water.
- Elution: Elute the trapped **triethylazine** from the cartridge with 2 mL of ethyl acetate followed by two 6 mL aliquots of a 9:1 (v:v) dichloromethane/methanol mixture into a collection vial. [3]
- Drying and Concentration: Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water. Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen. The sample is now ready for GC analysis.

b) Soil Samples: Ultrasound-Assisted Extraction (USAE)

This protocol is based on established methods for extracting triazine herbicides from soil matrices.[5][6]

- Apparatus:

- Ultrasonic bath
- Centrifuge and centrifuge tubes (15 mL)
- Vortex mixer
- Syringe filters (0.45 µm)
- Glass vials

- Reagents:

- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Sodium chloride

- Procedure:

- Sample Preparation: Air-dry the soil sample at room temperature, then crush and sieve it through a 250 µm mesh.
- Extraction: Weigh 3 g of the prepared soil sample into a 15 mL centrifuge tube. Add 3 mL of methanol to the tube.
- Ultrasonication: Vigorously shake the tube for 15 minutes, then place it in an ultrasonic bath for 15 minutes.
- Centrifugation: Centrifuge the sample for 5 minutes at 4500 rpm.
- Collection: Carefully collect the supernatant (methanol extract). For enhanced cleanup, a dispersive liquid-liquid microextraction (DLLME) step can be employed.[5][6]
- Cleanup (Optional DLLME):
 - To the methanol extract, add a solution of sodium chloride (20% w/v).
 - Inject a mixture of a disperser solvent (e.g., acetonitrile) and an extraction solvent (e.g., a higher density organic solvent) into the aqueous solution.
 - A cloudy solution will form. Centrifuge to separate the phases.
 - Collect the organic phase containing the analyte.
- Final Preparation: Filter the final extract through a 0.45 µm syringe filter into a GC vial. The sample is now ready for analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following conditions are a starting point and may require optimization based on the specific instrument and column used.[7][8]

- Instrumentation:

- Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

- Autosampler
- GC Conditions:
 - Column: DB-5MS, 30 m x 0.32 mm ID, 0.25 µm film thickness (or equivalent)[8]
 - Injector: Splitless mode (1 min)
 - Injector Temperature: 275 °C
 - Carrier Gas: Helium at a constant flow of 1.5 mL/min
 - Oven Temperature Program:
 - Initial temperature: 65 °C, hold for 1 min
 - Ramp 1: 30 °C/min to 165 °C, hold for 7 min
 - Ramp 2: 6 °C/min to 200 °C, hold for 11 min
 - Ramp 3: 25 °C/min to 225 °C, hold for 3 min
 - Injection Volume: 1 µL
- MS Conditions:
 - Ion Source Temperature: 175 °C[8]
 - Transfer Line Temperature: 275 °C
 - Ionization Mode: Electron Impact (EI) at 70 eV
 - Scan Mode: Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
 - Selected Ions for **Trietazine**: m/z 186, 200[8]

Data Presentation

The following table summarizes the quantitative data for the analysis of **Trietazine** and other triazines, compiled from various studies.

Parameter	Trietazine	Atrazine	Simazine	Ametryn	Prometryn	Reference
Limit of Detection (LOD)	-	1.7 ppt (water)	-	-	-	[1]
	0.01 µg/L (water)	-	-	-	[4]	
2-4 µg/kg (soil)	-	-	-	-	[9]	
Limit of Quantification (LOQ)	-	-	-	0.62-2.06 µg/kg (soil)	0.62-2.06 µg/kg (soil)	[5]
Recovery	-	90.5 ± 3.5% (water)	-	-	-	[1]
	76.1-87.2% (soil)	-	>95% (soil)	>95% (soil)	[5][9]	
Relative Standard Deviation (RSD)	-	3.2% (water)	-	<10% (soil)	<10% (soil)	[1][5]

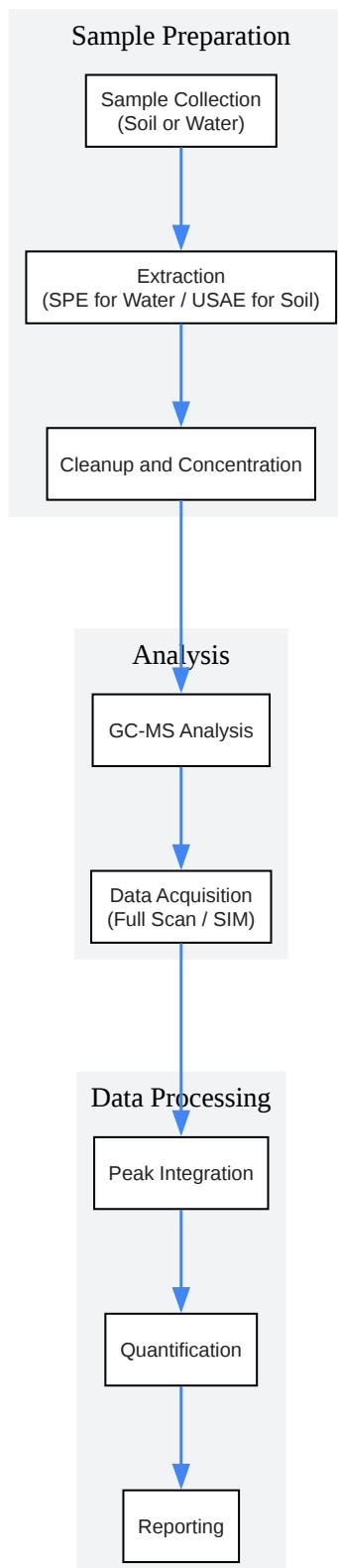
Note: Data for **Trietazine** is limited in the cited literature. The provided soil LOD and recovery for **Trietazine** are from a study employing microwave-assisted extraction. The other values are for related triazine herbicides and can be considered as expected performance indicators for a validated method.

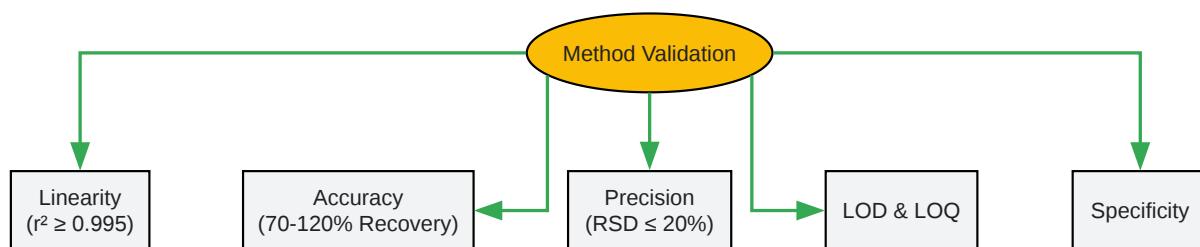
Method Validation

To ensure the reliability of the analytical method, a validation should be performed according to established guidelines.^[9] Key validation parameters include:

- Linearity: A calibration curve should be constructed using at least five concentration levels of **trietazine** standard. The correlation coefficient (r^2) should be ≥ 0.995 .
- Accuracy: The accuracy of the method should be determined by analyzing spiked samples at different concentration levels (e.g., low, medium, and high). The recovery should typically be within 70-120%.
- Precision: The precision of the method should be evaluated by repeatedly analyzing spiked samples. The relative standard deviation (RSD) should generally be $\leq 20\%$.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
- Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix should be demonstrated. This is often confirmed by the absence of interfering peaks in blank matrix samples and by the mass spectral data in GC-MS analysis.

Visualizations





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